molecular formula C15H15ClN2S B2501180 2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine CAS No. 477852-02-1

2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

Cat. No. B2501180
CAS RN: 477852-02-1
M. Wt: 290.81
InChI Key: AJZQOOVVXLKQDM-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine, also known as 2-((4-chlorobenzyl)thio)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (2-CBMPCP), is a synthetic analog of thiopurines, which are naturally occurring compounds found in plants and bacteria. 2-CBMPCP is a member of the cyclopenta[d]pyrimidine class of compounds and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Research :The compound is a pyrimidine derivative. Pyrimidines, including similar structures, have been extensively researched for their medicinal properties. For instance, sulfadiazine, a pyrimidine analogue, has shown high effectiveness against common pathogens with comparatively lower toxicity, suggesting the importance of pyrimidine structures in developing therapeutic agents (Finland, Strauss, & Peterson, 1941).

Pyrimidine Analogues in HIV Therapy :Pyrimidine analogues have also been employed in the treatment of HIV, as seen with 2',3'-didehydro-3'-deoxythymidine (d4T), indicating the scope of pyrimidine structures in antiviral therapies. The compound's effective inhibition of reverse transcriptase and subsequent positive clinical outcomes highlights the therapeutic potential of pyrimidine derivatives in managing viral infections (Browne et al., 1993).

Pyrimidine-Based Antibacterial Agents :The antibacterial activity of pyrimidine derivatives has been documented in various infections, signifying their broad-spectrum antibacterial properties. Compounds like N1-(4,5-dimethyl-2-oxazolyl)-sulfanilamide combined with pyrimidine structures have been effective against infections in internal medicine, dermatology, and gynecology, underlining the versatility of pyrimidine-based compounds in treating bacterial infections (Etzel, Lehmann, Steiner, & Wesenberg, 1976).

Chemotherapy and Cancer Treatment :Pyrimidine structures have been explored in chemotherapy, with compounds like 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine showing promise in treating malignancies. Their role in chemotherapy, especially for tumors where current treatments are less effective, showcases the potential of pyrimidine derivatives in oncology (Price & Hill, 1981).

Pyrimidine Analogs in CNS Malignancy Therapy :The application of pyrimidine analogs like 4-Demethyl-4-cholesteryloxypenclomedine in treating malignancies involving the central nervous system (CNS) demonstrates the targeted therapeutic potential of pyrimidine derivatives. The safe dosage and observed objective responses in such therapies indicate the compound's efficacy in managing CNS-related malignancies (Morgan et al., 2018).

Mechanism of Action

The compound might exhibit inhibitory activity against GPb and may act as a potential anti-diabetic compound .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-10-13-3-2-4-14(13)18-15(17-10)19-9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZQOOVVXLKQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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